2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)7-3-4-10-8(9)11-7/h3-4,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLQRTXQPRFCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis
One of the pivotal steps involves the synthesis of ethyl 4-(2-chloropyrimidin-4-yl)benzoate, an important intermediate for further transformations.
| Parameter | Details |
|---|---|
| Reaction Type | Suzuki-Miyaura cross-coupling |
| Starting Materials | 2,4-dichloropyrimidine and 4-(ethoxycarbonyl)phenyl boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or (PPh3)2PdCl2 |
| Base | Sodium carbonate (Na2CO3) or potassium bicarbonate (KHCO3) aqueous solution |
| Solvent | Toluene or DMF (Dimethylformamide) |
| Temperature | 75–100°C (toluene system), 90°C (DMF system) |
| Reaction Time | Overnight (toluene system), 1.5 hours (DMF system) |
| Yield | 37% to 60% depending on conditions |
| Work-up | Extraction with ethyl acetate, washing, filtration, and purification by recrystallization or resin scavenging |
In one protocol, a mixture of 4-ethoxycarbonylphenyl boronic acid (23.11 g, 119 mmol), 2,4-dichloropyrimidine (16.90 g, 113 mmol), toluene (230 mL), and aqueous sodium carbonate (2 M, 56 mL) was stirred under nitrogen with Pd catalyst at 75–100°C overnight, yielding 60% of the intermediate after purification.
Another method used DMF as solvent with (PPh3)2PdCl2 catalyst at 90°C for 1.5 hours, followed by addition of potassium bicarbonate and further stirring, resulting in 37% yield of ethyl 4-(2-chloropyrimidin-4-yl)benzoate after isolation.
Amination Step to Form Target Compound
The key step to obtain this compound involves nucleophilic substitution of the chloropyrimidine with ethylaminoethanol under basic conditions.
| Parameter | Details |
|---|---|
| Nucleophile | Ethanolamine derivative (ethylaminoethanol) |
| Base | Potassium carbonate (K2CO3) or triethylamine (Et3N) |
| Solvent | Ethanol or other alcohol solvents |
| Temperature | Typically reflux or elevated temperature |
| Reaction Time | Approximately 6 hours |
| Yield | Not explicitly reported; generally moderate to high in similar systems |
The substitution reaction is generally conducted in an alcohol solvent such as ethanol, with K2CO3 or Et3N as base to facilitate nucleophilic attack on the 2-chloropyrimidinyl position.
The reaction time is around 6 hours to ensure complete conversion.
Purification involves standard extraction and chromatographic techniques.
Representative Reaction Scheme
-
2,4-Dichloropyrimidine + 4-(ethoxycarbonyl)phenyl boronic acid
$$\xrightarrow[\text{Na}2\text{CO}3, \text{Toluene}, 75-100^\circ C]{\text{Pd(PPh}3)4}$$
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate -
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate + Ethanolamine derivative
$$\xrightarrow[\text{K}2\text{CO}3, \text{Ethanol}, \text{Reflux}]{6 \text{ h}}$$
this compound
Summary Table of Preparation Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Suzuki Coupling | 2,4-Dichloropyrimidine, 4-(ethoxycarbonyl)phenyl boronic acid, Pd catalyst, base (Na2CO3 or KHCO3) | Toluene or DMF | 75–100°C (toluene), 90°C (DMF) | 1.5 h to overnight | 37–60% | Purification by extraction, filtration, resin scavenging |
| 2 | Nucleophilic Substitution (Amination) | Ethylaminoethanol, K2CO3 or Et3N | Ethanol | Reflux | ~6 h | Moderate to High (not explicitly reported) | Standard work-up and purification |
Research Findings and Observations
The use of palladium-catalyzed cross-coupling reactions is crucial for constructing the chloropyrimidinyl intermediate with good selectivity and moderate to good yields.
Choice of solvent and base significantly affects the yield and purity; toluene with sodium carbonate and DMF with potassium bicarbonate are common effective systems.
The amination step benefits from mild basic conditions and alcoholic solvents to promote nucleophilic substitution without degradation of sensitive pyrimidine rings.
Continuous flow synthesis methods have been explored for related compounds to improve scalability and yield, employing integrated reactors and membrane-based extraction, although specific data for this compound is limited.
The synthetic accessibility score of the target compound is relatively favorable (2.09), indicating moderate complexity in synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol , with the CAS number 1249649-66-8, is a pyrimidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on medicinal chemistry, biological activity, and its role in drug development.
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly as a lead compound for developing new drugs. Pyrimidine derivatives are often involved in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Case Study: Antiviral Activity
Research has indicated that pyrimidine derivatives can exhibit antiviral properties. For instance, studies have shown that compounds similar to this compound can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This opens avenues for further exploration of this compound as a potential antiviral agent.
The biological activity of this compound can be attributed to its ability to interact with various biological targets.
Case Study: Enzyme Inhibition
Several studies have highlighted the enzyme-inhibitory effects of pyrimidine derivatives. The compound may act as an inhibitor for certain kinases or phosphodiesterases, which are crucial in signaling pathways associated with cancer and other diseases.
Drug Development
Given its structural characteristics, this compound may serve as a scaffold for the development of new therapeutic agents. The modification of the ethylamino group could lead to enhanced potency and selectivity against specific targets.
Table: Comparison of Pyrimidine Derivatives in Drug Development
| Compound Name | Biological Activity | Target Enzyme | Reference |
|---|---|---|---|
| Compound A | Antiviral | RNA polymerase | |
| Compound B | Anticancer | Kinase | |
| This compound | Potential for enzyme inhibition | Unknown yet |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. Understanding these synthetic pathways is crucial for scaling up production for research purposes.
Synthetic Route Example
- Starting Material : 2-Chloropyrimidine
- Reagents : Ethylamine, suitable solvents
- Reaction Conditions : Controlled temperature and pressure to optimize yield
- Final Product : Purification through crystallization or chromatography
Mechanism of Action
The mechanism of action of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit certain kinases or modulate receptor activity, leading to its biological effects .
Comparison with Similar Compounds
Enantiomer Resolution
Physicochemical Properties
- Solubility: Ethanol-containing analogs (e.g., HCQ, YTK-A76) exhibit moderate solubility in polar solvents like methanol or water, critical for bioavailability .
- Stability: The 2-chloropyrimidine group may render the target compound susceptible to hydrolysis or nucleophilic attack under basic conditions, similar to 4,7-dichloroquinoline in HCQ synthesis .
- Purity: Enantiomerically pure derivatives in achieve >95% purity via chiral resolution, suggesting rigorous analytical protocols (e.g., HPLC, NMR) are applicable .
Biological Activity
The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted with a chloro group and an ethylamino side chain. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar pyrimidine structures exhibit various antimicrobial properties. For instance, derivatives of chloropyrimidine have shown effectiveness against different bacterial strains, including Mycobacterium tuberculosis and other pathogens . The biological evaluation of similar compounds suggests that the presence of halogen substituents, such as chlorine, can enhance antimicrobial activity due to increased lipophilicity and bioavailability .
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been explored. In vitro studies have demonstrated that compounds similar to this compound can inhibit viruses like herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) . These findings highlight the relevance of the compound in developing antiviral agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring or the side chains can significantly influence the pharmacological effects. For example, substituting different amino groups or varying the alkyl chain length may enhance potency and selectivity against specific targets .
Case Study 1: Antimicrobial Evaluation
A study investigated a series of chloropyrimidine derivatives, including those structurally related to this compound. The results indicated moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were identified through minimum inhibitory concentration (MIC) assays, showing promising results for further development into therapeutic agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Pseudomonas aeruginosa |
Case Study 2: Antiviral Activity Assessment
In another investigation, a series of pyrimidine derivatives were tested for their ability to inhibit viral replication in cell cultures. The study found that certain modifications led to enhanced antiviral activity against HSV-1, with IC50 values indicating effective inhibition at low concentrations.
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| Compound D | 0.5 | HSV-1 |
| Compound E | 1.0 | H1N1 |
Q & A
Q. What are the optimal synthetic conditions for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloropyrimidine derivatives and amino alcohols. Key steps include:
- Refluxing 2-chloropyrimidine with 2-(ethylamino)ethanol in anhydrous ethanol under inert atmosphere (e.g., argon) for 24 hours .
- Using a 3:1 molar ratio of amino alcohol to chloropyrimidine to drive the reaction to completion.
- Purification via column chromatography (e.g., n-pentane:ethyl acetate, 2:3) to isolate the product as a colorless oil .
- Critical Parameters : Temperature control (reflux at ~78°C), solvent dryness, and exclusion of moisture to prevent side reactions.
Q. Which purification methods are effective for isolating this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Post-reaction, neutralize the mixture with ammonia solution and extract with ethyl acetate to separate organic and aqueous phases .
- Column Chromatography : Use silica gel with a polar solvent gradient (e.g., n-pentane:ethyl acetate) to achieve high purity (>95%) .
- Drying Agents : Anhydrous sodium sulfate removes residual water before solvent evaporation.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- TLC : Monitor reaction progress using n-pentane:ethyl acetate (2:3) as the mobile phase; visualize with UV or KMnO4 staining .
- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on peaks for the pyrimidine ring (δ 8.2–8.5 ppm) and ethanol moiety (δ 3.5–3.7 ppm).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., calculated [M+H] = 231.06 g/mol).
Advanced Research Questions
Q. How can reaction yields be optimized for substitutions at the 2-chloropyrimidine moiety?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity, or ethanol for cost-effective scalability .
- Catalyst Use : Explore palladium or copper catalysts for cross-coupling reactions, as seen in analogous HCQ syntheses .
- Temperature Gradients : Perform reactions at 50–100°C to balance reaction rate and decomposition risks.
- Table 1 : Yield optimization variables:
| Variable | Tested Range | Optimal Condition |
|---|---|---|
| Solvent | Ethanol, DMF | Ethanol |
| Temperature (°C) | 50, 80, 100 | 80 |
| Catalyst | None, Pd(OAc) | None |
Q. How to resolve contradictions in biological activity data across different substituent analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace chlorine with bromine/fluorine) and assay enzyme inhibition (e.g., kinase assays) .
- Data Normalization : Control for variables like purity (>98% via HPLC), solvent residues, and cell line specificity in bioassays.
- Statistical Analysis : Use ANOVA to identify significant differences in IC values between analogs.
Q. What advanced techniques assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions .
- HPLC-MS Analysis : Quantify degradation products (e.g., hydrolyzed pyrimidine or oxidized ethanol moieties) using a C18 column and gradient elution (acetonitrile:water + 0.1% formic acid) .
- Kinetic Modeling : Calculate half-life (t) and degradation pathways under simulated gastric/intestinal fluids.
Q. How to design mechanistic studies for substitution reactions involving this compound?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled amines to track nucleophilic attack sites via N NMR .
- Computational Chemistry : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for Cl vs. Br substitutions .
- Kinetic Profiling : Conduct time-resolved experiments to determine rate constants (k) and propose a reaction mechanism (e.g., SNAr vs. radical pathways).
Q. What methodologies evaluate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Enzyme Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays .
- Surface Plasmon Resonance (SPR) : Determine binding affinity (K) by immobilizing the enzyme on a sensor chip and monitoring compound interaction .
- Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB ID: 2OL) to identify binding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
